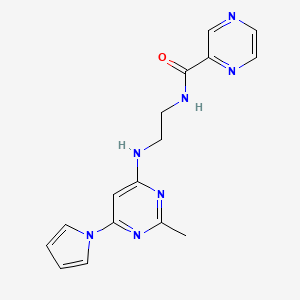
N-(2-((2-メチル-6-(1H-ピロール-1-イル)ピリミジン-4-イル)アミノ)エチル)ピラジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C16H17N7O and its molecular weight is 323.36. The purity is usually 95%.
BenchChem offers high-quality N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌作用
ピロロピラジン誘導体は、顕著な抗菌作用を示すことが実証されています。研究者たちは、特定の誘導体が抗菌および抗真菌効果を示すことを発見しました。 例えば、N-(4-(トリフルオロメチル)フェニル)ピラジン-2-カルボキサミドおよび他の類似体は、結核菌(MTB)に対して強力な抗結核活性を示しました 。これらの効果の背後にある特定のメカニズムを調査することは、新規抗菌剤につながる可能性があります。
構造活性相関(SAR)研究
ピロロピラジン骨格の重要性にもかかわらず、SAR研究は限られています。 構造修飾と生物活性の関係を探求することは、さまざまな疾患のための新しいリードを設計する医薬品化学の取り組みを導くでしょう .
要約すると、N-(2-((2-メチル-6-(1H-ピロール-1-イル)ピリミジン-4-イル)アミノ)エチル)ピラジン-2-カルボキサミドは、さまざまな分野で大きな可能性を秘めています。その多面的な特性により、さらなる調査と創薬の対象として魅力的なものとなっています。研究者たちは、既存の知識に基づいて、その完全な治療の可能性を解き明かすことができます。 🌟
Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(9), 1981–2006. 詳細を読む Dolezal, M., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted N-phenylpyrazine-2-carboxamides. RSC Advances, 10(25), 14791–14797. 詳細を読む
作用機序
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that the compound interacts with its targets in a way that leads to a variety of biological activities . The compound’s interaction with its targets could involve forming covalent bonds, as seen in other compounds with similar structures .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that multiple pathways could be affected . These could include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Pharmacokinetics
Compounds with similar structures are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound could have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
生物活性
N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide, identified by its CAS number 1428378-04-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide is C19H20N5O, with a molecular weight of 389.4 g/mol. The compound features a pyrazine core linked to a pyrimidine and a pyrrole moiety, which are known for their biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds, including those related to the target compound, exhibit significant antimicrobial properties. In vitro studies have shown that certain pyrazolo[4,3-d]pyrimidine derivatives possess potent antibacterial activity against various gram-positive and gram-negative bacteria. For instance, compounds similar to N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like cefotaxime .
Antitumor Activity
The antitumor potential of pyrazole derivatives has also been explored extensively. Studies indicate that compounds with similar structures can inhibit tumor cell proliferation through various mechanisms, including the modulation of kinase pathways. For example, certain pyrazolo[3,2-d]pyrimidines have been identified as ATP-competitive mTORC1/mTORC2 inhibitors, which are crucial in cancer cell metabolism and growth regulation .
The mechanisms by which N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide exerts its biological effects include:
- Kinase Inhibition : The compound may act as a selective inhibitor of specific kinases involved in cellular signaling pathways that regulate cell growth and survival.
- Antimicrobial Mechanisms : By disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, the compound can effectively reduce microbial viability.
- Antifungal Activity : Similar compounds have shown efficacy against fungi such as Candida albicans and Aspergillus niger, likely through inhibition of ergosterol biosynthesis or other fungal-specific pathways .
Case Studies
Several case studies illustrate the therapeutic potential of pyrazole derivatives:
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various pyrazole derivatives against common pathogens. Compounds with structural similarities to N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide demonstrated MIC values ranging from 6 to 12 µg/mL against E. coli and S. aureus, indicating strong antibacterial properties .
- Antitumor Evaluation : In vitro assays on cancer cell lines revealed that certain derivatives exhibited significant antiproliferative effects, particularly against pancreatic cancer cells (Panc-1), with IC50 values indicating effective dose-response relationships .
特性
IUPAC Name |
N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c1-12-21-14(10-15(22-12)23-8-2-3-9-23)19-6-7-20-16(24)13-11-17-4-5-18-13/h2-5,8-11H,6-7H2,1H3,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLGIGHXLZRHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














